(2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
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Description
(2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.48. The purity is usually 95%.
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Biological Activity
The compound (2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by multiple functional groups, including hydroxyl, carboxylate, and carbonyl moieties. Its stereochemistry is defined by the (2S,4S) configuration, which influences its interactions with biological targets.
- Molecular Formula : C21H30N2O5
- Molecular Weight : 390.473 g/mol
- Density : Approximately 1.2 g/cm³
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its analogs:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrrolidine ring with methoxyphenyl group | Potential neuroprotective and anti-inflammatory |
Pyrrolidine Derivative A | Similar pyrrolidine ring | Antimicrobial |
Pyrrolidine Derivative B | Hydroxylated variant | Neuroprotective |
Pyrrolidine Derivative C | Different substituents on phenol | Antioxidant |
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes involved in various physiological processes. Techniques such as molecular docking and binding affinity assays are commonly employed to elucidate these interactions.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound in various models:
- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines. The compound was shown to reduce cell death induced by reactive oxygen species (ROS) through the activation of survival pathways.
- Anti-inflammatory Activity : Animal models of inflammation revealed that the compound significantly reduces pro-inflammatory cytokine levels, suggesting a potential role in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary tests indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, warranting further investigation into its use as an antibiotic agent.
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting materials undergo cyclization reactions facilitated by appropriate catalysts.
- Functional Group Modifications : Subsequent reactions introduce hydroxyl and methoxy groups while maintaining stereochemical integrity.
- Purification : High-performance liquid chromatography (HPLC) is often used for purification to ensure the final product's quality.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-21(2,3)28-20(26)23-13-15(24)12-18(23)19(25)22-11-5-6-17(22)14-7-9-16(27-4)10-8-14/h7-10,15,17-18,24H,5-6,11-13H2,1-4H3/t15-,17?,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXKZZSHCPPTLW-YKOWGRMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCCC2C3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCCC2C3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.